molecular formula C12H15N3O B12560739 1H-Indole-1-butanoic acid, hydrazide CAS No. 143217-48-5

1H-Indole-1-butanoic acid, hydrazide

Katalognummer: B12560739
CAS-Nummer: 143217-48-5
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: JWHNFIOVTNSYRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-1-butanoic acid, hydrazide is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1H-Indole-1-butanoic acid, hydrazide typically involves the reaction of 1H-indole-1-butanoic acid with hydrazine. The process can be carried out under reflux conditions using methanol as a solvent. The reaction is usually catalyzed by acids such as methanesulfonic acid to yield the desired hydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1H-Indole-1-butanoic acid, hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert it into amines or other reduced forms, typically using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents such as halogens or nitrating agents can introduce new substituents onto the indole ring.

    Condensation: The hydrazide group can participate in condensation reactions to form hydrazones or other derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

1H-Indole-1-butanoic acid, hydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Indole-1-butanoic acid, hydrazide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes involved in metabolic processes or receptors that regulate cellular functions. The exact pathways depend on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

1H-Indole-1-butanoic acid, hydrazide can be compared with other indole derivatives such as:

    1H-Indole-3-acetic acid: Known for its role as a plant hormone (auxin) and its applications in plant growth studies.

    1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    1H-Indole-3-butyric acid: Another plant hormone with applications in rooting and plant propagation.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other indole derivatives .

Eigenschaften

CAS-Nummer

143217-48-5

Molekularformel

C12H15N3O

Molekulargewicht

217.27 g/mol

IUPAC-Name

4-indol-1-ylbutanehydrazide

InChI

InChI=1S/C12H15N3O/c13-14-12(16)6-3-8-15-9-7-10-4-1-2-5-11(10)15/h1-2,4-5,7,9H,3,6,8,13H2,(H,14,16)

InChI-Schlüssel

JWHNFIOVTNSYRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CN2CCCC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.